molecular formula C10H10N2O B12435048 2-(Azetidin-3-yloxy)benzonitrile

2-(Azetidin-3-yloxy)benzonitrile

Cat. No.: B12435048
M. Wt: 174.20 g/mol
InChI Key: STGGIVCDUXMOEU-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)benzonitrile is a chemical compound with the molecular formula C10H10N2O. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)benzonitrile typically involves the reaction of 3-azetidinol with 2-fluorobenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-azetidinol attacks the fluorine atom of 2-fluorobenzonitrile, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-3-yloxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-ylmethoxy)benzonitrile
  • 4-(Azetidin-3-yloxy)-2-chlorobenzonitrile

Uniqueness

2-(Azetidin-3-yloxy)benzonitrile is unique due to its specific structure, which combines the azetidine ring with a benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-(azetidin-3-yloxy)benzonitrile

InChI

InChI=1S/C10H10N2O/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9,12H,6-7H2

InChI Key

STGGIVCDUXMOEU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2C#N

Origin of Product

United States

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